molecular formula C17H17Cl2N3O4S B3991880 4-(2-Chloro-4-nitrophenyl)-1-(4-chlorobenzenesulfonyl)-2-methylpiperazine

4-(2-Chloro-4-nitrophenyl)-1-(4-chlorobenzenesulfonyl)-2-methylpiperazine

Cat. No.: B3991880
M. Wt: 430.3 g/mol
InChI Key: YBIZSJGNQKXMIU-UHFFFAOYSA-N
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Description

4-(2-Chloro-4-nitrophenyl)-1-(4-chlorobenzenesulfonyl)-2-methylpiperazine is a complex organic compound with significant applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a piperazine ring substituted with chlorinated and nitrophenyl groups, as well as a benzenesulfonyl group.

Preparation Methods

The synthesis of 4-(2-Chloro-4-nitrophenyl)-1-(4-chlorobenzenesulfonyl)-2-methylpiperazine involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloro-4-nitrophenol with sulfuric acid dimethyl ester in the presence of potassium carbonate and xylene to produce 2-chloro-4-nitro-anisole . This intermediate is then further reacted with other reagents to form the final compound. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(2-Chloro-4-nitrophenyl)-1-(4-chlorobenzenesulfonyl)-2-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas for reduction, and sodium hydroxide for nucleophilic substitution. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(2-Chloro-4-nitrophenyl)-1-(4-chlorobenzenesulfonyl)-2-methylpiperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, plastics, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-4-nitrophenyl)-1-(4-chlorobenzenesulfonyl)-2-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 4-(2-Chloro-4-nitrophenyl)-1-(4-chlorobenzenesulfonyl)-2-methylpiperazine include:

    2-Chloro-4-nitrophenol: Used as a building block for dyes and plastics.

    4-Chlorobenzenesulfonyl chloride: Used in the synthesis of sulfonamide derivatives.

    2-Methylpiperazine: A common intermediate in the synthesis of pharmaceuticals. The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in the individual components.

Properties

IUPAC Name

4-(2-chloro-4-nitrophenyl)-1-(4-chlorophenyl)sulfonyl-2-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O4S/c1-12-11-20(17-7-4-14(22(23)24)10-16(17)19)8-9-21(12)27(25,26)15-5-2-13(18)3-6-15/h2-7,10,12H,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIZSJGNQKXMIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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